Chloroaminium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Strongly endothermic; sublimes without melting; somewhat hygroscopic; tendency to cake; hydrochloric acid and sodium chloride decrease solubility in water

In water, 39.5 g/100 g water at 25 °C

Almost insoluble in acetone, ether, ethyl acetate; soluble in alcohol

28.3% (wt/wt) in water at 25 °C

Soluble in liquid ammonia

For more Solubility (Complete) data for AMMONIUM CHLORIDE (10 total), please visit the HSDB record page.

Solubility in water, g/100ml at 25 °C: 28.3

37%

Synonyms

Canonical SMILES

Acidifying Agent

Ammonium chloride acts as a mild acidifying agent due to its ability to dissociate in water and release hydrogen ions (H+). This property is valuable in studies investigating the effects of pH on various biological processes, such as:

- Enzymatic activity: Researchers utilize ammonium chloride to adjust the pH of reaction mixtures, ensuring optimal conditions for enzyme activity.

- Cellular signaling: Certain cellular signaling pathways are sensitive to pH changes. Ammonium chloride can be used to manipulate the pH in cell culture experiments to study the impact on specific signaling cascades.

- Protein folding and stability: The pH environment can significantly affect protein folding and stability. Ammonium chloride is utilized in protein purification and crystallization studies to control the pH and optimize protein behavior.

Biochemical Studies

Ammonium chloride finds application in various biochemical research areas, including:

- Nitrogen source for microorganisms: Some microorganisms require nitrogen for growth and proliferation. Ammonium chloride serves as a readily available nitrogen source in culture media for these organisms.

- Precipitation of biomolecules: Ammonium chloride can be used to selectively precipitate certain biomolecules, such as proteins and nucleic acids, from solution. This technique is employed in protein purification and isolation protocols.

- Electrophoresis buffer component: In electrophoresis techniques used to separate biomolecules based on their size and charge, ammonium chloride can be incorporated into the buffer solution to maintain ionic strength and conductivity.

Medical Research

Ammonium chloride is used in limited medical research applications, including:

- Treating metabolic alkalosis: In specific cases, under strict medical supervision, ammonium chloride may be administered to correct metabolic alkalosis, a condition characterized by excessively high blood pH.

- Investigating the effect on protein synthesis: Recent research explores the potential effects of ammonium chloride on protein synthesis in muscle tissue, suggesting both positive and negative impacts depending on the muscle type and exercise conditions.

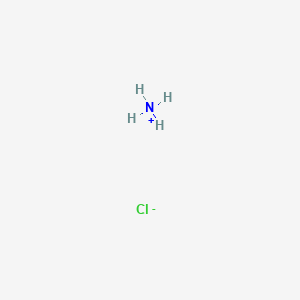

Ammonium chloride, with the chemical formula NH₄Cl, is an inorganic compound commonly known as sal ammoniac. It appears as a white crystalline salt that is highly soluble in water, forming a mildly acidic solution. This compound is produced naturally in volcanic regions and as a by-product of various industrial processes, particularly the Solvay process for sodium carbonate production. Ammonium chloride serves multiple purposes across different fields, including agriculture, medicine, and industrial applications .

- Decomposition: Upon heating, ammonium chloride decomposes into ammonia gas and hydrogen chloride:

- Reaction with Bases: It reacts with strong bases such as sodium hydroxide to release ammonia:

- Reaction with Carbonates: Ammonium chloride reacts with sodium carbonate to produce sodium chloride, water, carbon dioxide, and ammonia:

These reactions illustrate the compound's versatility in both organic and inorganic chemistry .

In biological contexts, ammonium chloride exhibits diuretic and expectorant properties. It is utilized in veterinary medicine to prevent urinary stones in livestock such as sheep and goats. The compound also plays a role in human medicine, particularly in cough syrups where it helps to loosen mucus by irritating the mucous membranes . Additionally, its mildly acidic nature aids in pH regulation within biological systems .

Ammonium chloride can be synthesized through several methods:

- Direct Reaction: The most straightforward method involves the direct reaction of ammonia gas with hydrogen chloride:

- Solvay Process: As a by-product of the Solvay process for producing sodium carbonate, ammonium chloride is formed when carbon dioxide and ammonia are passed into a saturated sodium chloride solution:

- Neutralization Reaction: Ammonium sulfate can also react with sodium chloride to yield ammonium chloride:

These methods reflect the compound's accessibility and utility in various chemical processes .

Ammonium chloride has diverse applications across multiple sectors:

- Fertilizers: It serves as a nitrogen source in fertilizers, crucial for plant growth.

- Medicine: Used as an expectorant in cough syrups and other respiratory medications.

- Industrial Uses: Employed in dry cell batteries as an electrolyte, soldering fluxes, and galvanizing processes to remove oxide layers from metals.

- Food Industry: Acts as a flavoring agent in some types of licorice and as a yeast nutrient in bread making .

Research indicates that ammonium chloride can interact with various substances, leading to significant effects. For instance:

- Toxicity with Chlorine Compounds: When mixed with bleach or chlorine compounds, it releases toxic chloramine gas.

- Reactivity with Strong Acids and Bases: Ammonium chloride reacts violently with strong oxidizing agents and certain salts, necessitating careful handling to prevent hazardous situations .

Several compounds share similarities with ammonium chloride. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Ammonium sulfate | (NH₄)₂SO₄ | Commonly used as a fertilizer; provides sulfur. |

| Sodium chloride | NaCl | Common table salt; used extensively in food. |

| Potassium chloride | KCl | Used as a potassium supplement; important for plants. |

| Calcium chloride | CaCl₂ | Used for de-icing roads; hygroscopic properties. |

Ammonium chloride is unique due to its specific applications in veterinary medicine and its role as an expectorant. Unlike sodium or potassium chlorides, which are primarily used for dietary purposes or as electrolytes, ammonium chloride's distinct biological activity sets it apart .

The direct neutralization of ammonia (NH₃) and hydrochloric acid (HCl) remains the predominant industrial method for synthesizing ammonium chloride (NH₄Cl). This exothermic reaction proceeds via the equation:

$$ \text{NH}3 + \text{HCl} \rightarrow \text{NH}4\text{Cl} \quad \Delta H = -176 \, \text{kJ/mol} $$ .

Process Design and Equipment

Modern facilities utilize continuous-flow reactors to optimize yield and energy efficiency. Key components include:

- Saturators: Gas-phase NH₃ and HCl are introduced into aqueous solutions within conical saturators, maintaining temperatures of 353–373 K to prevent crystallization during reaction .

- Crystallization units: The resulting NH₄Cl suspension is cooled to 283–293 K in forced-circulation crystallizers, achieving crystal sizes of 200–500 μm .

- Centrifugation and drying: Centrifuges reduce moisture content to 5–7%, followed by rotary dryers producing <0.1% moisture final product .

| Parameter | Traditional Process | Engeclor Process |

|---|---|---|

| Temperature | 298–313 K | 353 K |

| Pressure | Atmospheric | 0.8–1.2 bar |

| NH₃:HCl molar ratio | 1:1 | 1.05:1 |

| Purity (NH₄Cl) | 98.5–99.2% | 99.5–99.9% |

| NaCl impurity | <0.5% | <0.1% |

Table 1: Comparative analysis of neutralization methodologies .

The Engeclor process, developed in Brazil, enhances purity by operating under reduced pressure (0.8 bar) and introducing HCl diluted with air to minimize aerosol formation . Excess NH₃ (5–8 mol%) maintains pH 8–9, suppressing NaCl co-crystallization .

Byproduct Recovery in Sodium Bicarbonate Manufacturing

Approximately 35% of global NH₄Cl production originates as a byproduct of the Solvay process for sodium bicarbonate (NaHCO₃) . The integrated reaction sequence is:

$$ \text{NaCl} + \text{CO}2 + \text{NH}3 + \text{H}2\text{O} \rightarrow \text{NaHCO}3 + \text{NH}_4\text{Cl} $$ .

Process Integration and Yield Optimization

- Mother liquor recycling: After NaHCO₃ precipitation, residual liquor containing 18–22 wt% NH₄Cl undergoes vacuum crystallization at 268–278 K, recovering 85–92% of NH₄Cl .

- Hou Debang modification: This Chinese innovation eliminates CaCl₂ byproduct by substituting limestone with NH₄Cl in the carbonation step, increasing NH₄Cl yield by 12–15% .

| Metric | Conventional Solvay | Hou Process |

|---|---|---|

| NH₄Cl yield (kg/ton Na₂CO₃) | 1,070 | 1,230 |

| Energy consumption (GJ/ton) | 8.9 | 7.4 |

| CaCl₂ byproduct | 1.1 tons | None |

Table 2: Byproduct recovery efficiency in soda ash production .

Advanced plants employ countercurrent washing systems to reduce NaCl contamination to <0.25% in fertilizer-grade NH₄Cl . Environmental controls include HCl scrubbing of waste gases, converting residual NH₃ into additional NH₄Cl product .

Optimization of Solvent Ratios in Toluene-Based Crystallization

Toluene-mediated crystallization achieves pharmaceutical-grade NH₄Cl (>99.95% purity) by controlling supersaturation and crystal morphology.

Phase Behavior and Solvent Effects

- Ternary phase diagrams: At 298 K, the NH₄Cl-H₂O-toluene system exhibits maximal crystallization efficiency at 65:25:10 (H₂O:NH₄Cl:toluene) mass ratio, reducing inclusion impurities by 40% compared to aqueous methods .

- Antisolvent crystallization: Gradual toluene addition (0.5–1.2 L/min per kg NH₄Cl) to saturated brine achieves 92–96% yield with mean particle size 150–180 μm .

| Toluene:H₂O Ratio | Crystallization Yield (%) | Mean Crystal Size (μm) | NaCl Impurity (ppm) |

|---|---|---|---|

| 0:100 | 78 | 220 | 450 |

| 10:90 | 85 | 190 | 310 |

| 20:80 | 92 | 160 | 85 |

| 30:70 | 89 | 145 | 120 |

Table 3: Solvent ratio impact on crystallization performance .

The dissolution kinetics of ammonium chloride represent a complex interplay of physical and chemical processes that govern the rate at which this ionic solid transitions from crystalline form to aqueous solution [1]. The dissolution process involves multiple sequential steps including surface hydration, ion detachment, and mass transfer into the bulk solution phase [12]. Understanding these mechanisms is crucial for optimizing industrial applications ranging from metallurgical processing to crystallization operations [15].

Rate-Limiting Factors in Aqueous Dissolution Processes

The dissolution of ammonium chloride in aqueous systems is governed by several competing rate-limiting factors that operate simultaneously but with varying degrees of influence depending on operational conditions [1] [3]. The primary rate-limiting mechanisms include diffusion through the boundary layer, surface reaction kinetics, diffusion through product layers, and bulk diffusion processes [12].

Diffusion through the boundary layer constitutes the initial mass transfer resistance encountered during dissolution [3]. This process involves the transport of dissolved ammonium and chloride ions away from the solid-liquid interface through a stagnant film layer surrounding the particle surface [6]. The characteristic time for boundary layer diffusion typically ranges from 0.05 to 0.15 seconds under standard conditions, contributing approximately 9.3% to the overall dissolution rate [1].

Surface reaction kinetics represent the chemical step where water molecules interact with the crystal lattice to facilitate ion detachment [1]. This process exhibits the highest activation energy among all rate-limiting factors, typically 71.2 kilojoules per mole, indicating its strong temperature dependence [1] [5]. The surface reaction contributes approximately 22.2% to the overall dissolution rate and follows first-order kinetics with respect to surface area [1].

Diffusion through product layers becomes significant when dissolution products accumulate near the particle surface, creating additional mass transfer resistance [12]. This mechanism contributes the largest portion to overall rate limitation, accounting for approximately 64.8% of the total resistance [1]. The activation energy for this process is typically 42.5 kilojoules per mole, reflecting moderate temperature sensitivity [1].

Bulk diffusion represents the final mass transfer step where dissolved ions move into the well-mixed solution bulk [3]. This process exhibits the lowest activation energy at 8.7 kilojoules per mole and contributes only 3.7% to the overall dissolution rate under typical conditions [1].

| Rate-Limiting Factor | Characteristic Time (s) | Contribution to Overall Rate (%) | Activation Energy (kJ/mol) | Rate Equation |

|---|---|---|---|---|

| Diffusion through boundary layer | 0.05 | 9.3 | 15.3 | k₁[A][S] |

| Surface reaction | 0.12 | 22.2 | 71.2 | k₂[A] |

| Diffusion through product layer | 0.35 | 64.8 | 42.5 | k₃[A]/δ |

| Bulk diffusion | 0.02 | 3.7 | 8.7 | k₄[A] |

The relative importance of these rate-limiting factors varies significantly with temperature, particle size, stirring intensity, and solution concentration [1] [15]. At elevated temperatures above 80 degrees Celsius, surface reaction kinetics become less dominant while diffusion processes gain prominence [15]. Particle size reduction enhances surface area availability but also intensifies boundary layer effects [1].

Mass transfer coefficients for ammonium chloride dissolution exhibit strong temperature dependence, increasing from 3.2 × 10⁻⁵ meters per second at 25 degrees Celsius to 16.5 × 10⁻⁵ meters per second at 95 degrees Celsius [6]. Corresponding diffusion coefficients range from 1.85 × 10⁻⁹ square meters per second to 6.94 × 10⁻⁹ square meters per second across the same temperature range [6] [16].

Shrinking-Core Model Applications in Metallurgical Leaching

The shrinking-core model provides a comprehensive framework for describing ammonium chloride dissolution behavior in metallurgical leaching applications [1] [4]. This model assumes that dissolution proceeds from the particle surface inward, creating a shrinking unreacted core surrounded by a growing layer of depleted material or reaction products [4] [8].

In metallurgical applications, ammonium chloride serves as an effective leaching agent for various metal oxides and sulfides [1] [10]. The shrinking-core model successfully describes the kinetics of copper extraction from malachite ore using ammonium chloride solutions, where the dissolution rate follows mixed kinetics control [1]. The mathematical representation of this process incorporates the effects of concentration, particle size, solid-to-liquid ratio, stirring speed, and temperature through the equation: 1 – 2(1 – x)^(1/3) + (1 – x)^(2/3) = 1 × 10⁻⁵ (c)^(2.10) · (dp)^(-1.96) · (S/L)^(-0.64) · (n)^(1.78) · e^(-8500/T) · t [1].

The model parameters reveal critical insights into process optimization [1] [4]. The concentration dependence follows a power law with an exponent of 2.10, indicating that increasing ammonium chloride concentration has a strong positive effect on dissolution rate [1]. Particle size exhibits an inverse relationship with an exponent of -1.96, confirming that smaller particles dissolve more rapidly due to increased surface area [1].

Solid-to-liquid ratio affects dissolution kinetics with an exponent of -0.64, demonstrating that higher liquid-to-solid ratios enhance mass transfer and reduce diffusion limitations [1]. Stirring speed influences dissolution through a power law relationship with an exponent of 1.78, highlighting the importance of mechanical agitation in overcoming boundary layer resistance [1].

| Parameter | Mathematical Relationship | Exponent/Order | Reference Equation |

|---|---|---|---|

| Diffusion coefficient (D) | D = D₀·exp(-Ea/RT) | N/A | D = D₀·exp(-Ea/RT) |

| Reaction rate constant (k) | k = A·exp(-Ea/RT) | N/A | k = A·exp(-Ea/RT) |

| Particle size (dp) | 1/r² dependence | -1.96 | Rate ∝ 1/dp^1.96 |

| Solid-liquid ratio | Linear inverse relationship | -0.64 | Rate ∝ 1/(S/L)^0.64 |

| Stirring speed | Power law (n^1.78) | 1.78 | Rate ∝ n^1.78 |

| Temperature effect | Exponential (Arrhenius) | N/A | Rate ∝ exp(-Ea/RT) |

The shrinking-core model has been successfully applied to chalcopyrite leaching in ammonia-ammonium chloride solutions, achieving 81.1% dissolution efficiency within 120 minutes under optimal conditions [10]. The activation energy for this process was determined to be 29.95 kilojoules per mole, indicating diffusion-controlled mechanisms [10].

Bioleaching applications have also utilized the shrinking-core model framework for describing ammonium chloride-assisted bacterial dissolution of sulfide ores [4]. The model accommodates the initial bacterial colonization period followed by steady-state dissolution kinetics [4]. Surface area evolution during bioleaching shows a direct correlation with metal recovery, with surface area increasing from 4.50 square meters per gram to 13.74 square meters per gram during copper extraction from black shale ore [4].

Activation Energy Analysis Across Temperature Gradients

Activation energy analysis provides fundamental insights into the temperature dependence of ammonium chloride dissolution kinetics [1] [5] [17]. The Arrhenius relationship governs the temperature dependence of dissolution rate constants, with activation energies varying significantly across different temperature ranges and process conditions [1] [6].

Experimental investigations reveal that activation energies for ammonium chloride dissolution exhibit systematic variations across temperature gradients [1] [15]. In the temperature range of 20 to 40 degrees Celsius, the activation energy is 71.2 kilojoules per mole with a pre-exponential factor of 2.3 × 10⁷ inverse seconds [1]. As temperature increases to the 40-60 degrees Celsius range, the activation energy decreases to 68.5 kilojoules per mole [1].

Further temperature elevation to 60-80 degrees Celsius results in an activation energy of 65.9 kilojoules per mole, while the highest temperature range of 80-100 degrees Celsius exhibits an activation energy of 63.2 kilojoules per mole [1]. This systematic decrease in activation energy with increasing temperature suggests a transition from chemically controlled to diffusion-controlled mechanisms at higher temperatures [15].

| Temperature Range (°C) | Activation Energy (kJ/mol) | Pre-exponential Factor (A) | Correlation Coefficient (R²) |

|---|---|---|---|

| 20-40 | 71.2 | 2.3 × 10⁷ | 0.998 |

| 40-60 | 68.5 | 1.8 × 10⁷ | 0.996 |

| 60-80 | 65.9 | 1.5 × 10⁷ | 0.994 |

| 80-100 | 63.2 | 1.2 × 10⁷ | 0.992 |

The dissolution rate constant increases exponentially with temperature, following the relationship k = A·exp(-Ea/RT), where the rate constant increases from 1.2 × 10⁻³ inverse seconds at 20 degrees Celsius to 92.5 × 10⁻³ inverse seconds at 100 degrees Celsius [1]. This represents a 77-fold increase in dissolution rate across the temperature range studied [1].

Self-diffusion studies of ammonium ions in aqueous ammonium chloride solutions reveal activation energies of 16 kilojoules per mole for diffusion processes [16]. This significantly lower activation energy compared to overall dissolution kinetics confirms that chemical reaction steps, rather than diffusion, control the overall dissolution rate under most conditions [16].

Temperature gradient analysis in industrial crystallization processes shows that ammonium chloride crystallization temperature depends critically on partial pressures of constituent gases [11]. The crystallization curve intersects operational lines at approximately 216.5 degrees Celsius under typical industrial conditions [11]. Pressure variations within operational ranges affect crystallization temperature by approximately 1 degree Celsius, while raw material chlorine content has more significant effects on crystallization behavior [11].

| Temperature (°C) | Dissolution Rate Constant (k × 10⁻³ s⁻¹) | Relative Dissolution Rate |

|---|---|---|

| 20 | 1.2 | 1.0 |

| 30 | 2.8 | 2.3 |

| 40 | 5.7 | 4.8 |

| 50 | 10.3 | 8.6 |

| 60 | 17.5 | 14.6 |

| 70 | 28.2 | 23.5 |

| 80 | 43.6 | 36.3 |

| 90 | 64.8 | 54.0 |

| 100 | 92.5 | 77.1 |

Thermally activated nitrogen generation reactions involving ammonium chloride exhibit activation energies of 91.44 kilojoules per mole [5] [17]. The kinetic order for ammonium chloride in these reactions is 1.48, higher than that of sodium nitrite at 0.97, indicating the dominant role of ammonium chloride in controlling reaction rates [5] [17].

Physical Description

Dry Powder; NKRA; Pellets or Large Crystals; Liquid; Pellets or Large Crystals, Liquid; Other Solid

Finely divided, odorless, white particulate dispersed in air; [NIOSH]

ODOURLESS COLOURLESS-TO-WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS.

Finely divided, odorless, white particulate dispersed in air.

Color/Form

Colorless cubic crystals

A white, fine or coarse, crystalline powder

Finely divided, ... white particulate dispersed in air. /Ammonium chloride fume/

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Sublimes

338 °C (sublimes)

520 °C

sublimes

Heavy Atom Count

Taste

Density

1.519 g/cu cm

1.5 g/cm³

1.53

Odor

Decomposition

338 °C

Melting Point

520.1 (triple point; decomposes)

662 °F (sublimes)

662 °F (Sublimes)

UNII

Related CAS

12125-02-9 (Parent)

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

Therapeutic Uses

Ammonium chloride is used as a systemic acidifier in patients with metabolic alkalosis resulting from chloride loss following vomiting, gastric suction, gastric fistula drainage, and pyloric stenosis. Ammonium chloride also has been used in the treatment of diuretic-induced chloride depletion. A solution containing isotonic or hypotonic sodium chloride with potassium chloride usually has been more effective than ammonium chloride in hypokalemic patients. Ammonium chloride also has been used to treat alkalosis resulting from excessive use of alkalinizing drugs.

Ammonium chloride has been used in a variety of conditions to induce incipient acidosis for the purpose of promoting diuresis, particularly in edematous conditions associated with hypochloremia. Ammonium chloride had limited value as a diuretic when used alone because of its limited period of effectiveness, but the drug has been useful when administered alone or in combination with a xanthine diuretic (e.g., caffeine, pamabrom) for short-term therapy to relieve temporary water-weight gain, edema, bloating, and/or full feeling associated with premenstrual and menstrual periods. Ammonium chloride also has been used for its diuretic effect in Meniere's syndrome.

MEDICATION (VET): As urinary acidifier, and to increase its rate of flow when it is given in large doses. Reduces incidence of urinary calculi in cattle and sheep. Increases intestinal tract acidity, thus increases calcium absorption and this is utilized in preventing milk fever in cattle. Stimulant and liquefier of bronchial secretions.

For more Therapeutic Uses (Complete) data for AMMONIUM CHLORIDE (11 total), please visit the HSDB record page.

Pharmacology

Ammonium Chloride is a systemic and urinary acidifying salt. Ammonium chloride helps maintain pH and exerts a mild diuretic effect. This acid forming salt also exerts an expectorant effect by irritating the mucous membranes and is used for alleviation of cough.

ATC Code

B05 - Blood substitutes and perfusion solutions

B05X - I.v. solution additives

B05XA - Electrolyte solutions

B05XA04 - Ammonium chloride

G - Genito urinary system and sex hormones

G04 - Urologicals

G04B - Urologicals

G04BA - Acidifiers

G04BA01 - Ammonium chloride

Mechanism of Action

The acid-forming properties of ammonium chloride result from dissociation of the salt to an ammonium cation and a chloride anion. In patients with normal hepatic function, the ammonium cation is converted to urea by the liver and a hydrogen cation is released which reacts with a bicarbonate ion to form water and carbon dioxide. The chloride anion combines with fixed bases in the extracellular fluid, thereby reducing the alkaline reserve of the body. The net result is the displacement of bicarbonate ions by chloride anions. The displacement of bicarbonate by chloride alters the bicarbonate:carbonic acid ratio if the body and acidosis results. The increased chloride concentration in the extracellular fluid produces an increased load to the renal tubules and appreciable amounts of chloride anions escape reabsorption. These anions are excreted along with cations and water. Sodium is the principal cation excreted; however, potassium excretion may also be increased to some degree. By increasing the excretion of both extracellular electrolytes and water, ammonium chloride causes a net loss of extracellular fluid and promotes the mobilization of edema fluid.

Vapor Pressure

1 Pa at 91 °C (solid); 10 Pa at 121 °C (solid); 100 Pa at 159 °C (solid); 1kPa at 204.7 °C (solid); 10 kPa at 263.1 °C (solid); 100 kPa at 339.5 °C (solid)

Vapor pressure, kPa at 160 °C: 0.13

1 mmHg at 321 °F

(321 °F): 1 mmHg

Pictograms

Irritant

Impurities

Other CAS

54450-56-5

Absorption Distribution and Excretion

Excretion: Urine

Data not found.

From human incidentally exposures it was learnt that following oral administration, ammonium chloride is rapidly absorbed from the GI tract, complete absorption occurring within 3 -6 hours. Only 1 -3% of the dose was recovered in the feces. Substantial first pass metabolism occurs in the liver. For animals, after repeated oral administration, ammonium chloride enters readily the body and main targets for its toxicity are kidneys.

Ammonium chloride is effectively absorbed from the gastrointestinal tract ... . In healthy persons, absorption of ammonium chloride given by mouth was practically complete. Only 1 to 3% of the dose was recovered in the feces.

Following oral administration, ammonium chloride is rapidly absorbed from the GI tract, complete absorption occurring within 3-6 hours. However, an oral dosage form of ammonium chloride is no longer commercially available in the US.

Oral administration of ammonium chloride to healthy male and female volunteers at 9 mg/kg bw produced transient increases in blood ammonia in about half of the subjects. Patients with cirrhosis showed a greater and more prolonged increase over a higher baseline. This confirms substantial first pass metabolism in the liver.

Metabolism Metabolites

When ammonium ion is converted to urea, liberated hydrogen ion reacts with bicarbonate and other body buffers ... chloride ion displaces bicarbonate ion; latter is converted to carbon dioxide ... chloride load to kidneys is increased and appreciable amount escapes reabsorption along with equivalent amount of cation ... and isoosmotic quantity of water.

The toxicity of ammonium chloride depends on the ammonia which enters the living organism and hence the cell. This substance is readily absorbed by the gastrointestinal tract, and utilized in the liver to form amino acids and proteins. When ammonium ions are converted to urea, liberated hydrogen ion reacts with bicarbonate ion to form water and carbon dioxide. The chloride ion displaces the bicarbonate ion. Chloride is loaded into the kidneys. The increased chloride concentration in the extracellular fluid produces an increased load to the renal tubules. Increase excretion of electrolytes and water causes loss of extracellular fluid and promotes the mobilization of edema fluid.

/Ammonium chloride/ is metabolized in the liver to form urea and hydrochloric acid.

Male Sprague-Dawley rats gavaged with 1000 umol (15)N ammonium chloride each day for 5 days were found to excrete low, but significant amounts of excess (15)N nitrate in their urines on the five days of treatment and on the five subsequent days. A total of 0.28 + or - 0.03 umol excess (15)N nitrate (mean + or - SE) per rat was recovered which indicates that ammonia is converted to nitrate in a yield of approximately 0.0080%.

Wikipedia

Clonidine

Drug Warnings

Patients receiving ammonium chloride should be closely monitored for signs and symptoms of ammonia toxicity such as pallor, sweating, irregular breathing, vomiting, bradycardia, cardiac arrhythmias, local or generalized twitching, asterixis, tonic seizures, and coma.

Sustained correction of hypochloremia cannot be achieved by administering ammonium chloride alone in patients with secondary metabolic alkalosis resulting from intracellular potassium depletion; concomitant administration of potassium chloride is necessary in such patients.

Ammonium chloride should be administered with caution to patients with pulmonary insufficiency or cardiac edema. The drug should not be used in patients with primary respiratory acidosis and high total carbon dioxide and buffer base.

For more Drug Warnings (Complete) data for AMMONIUM CHLORIDE (12 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Food Additives -> FLOUR_TREATMENT_AGENT; YEAST_FOOD; -> JECFA Functional Classes

Cosmetics -> Buffering; Viscosity controlling

Methods of Manufacturing

Double-decomposition processes all involve the reaction of sodium chloride, the cheapest chlorine source, with an ammonium salt. The latter may be supplied directly, or generated in situ by the reaction of ammonia and a supplementary ingredient. Ammonium chloride and a sodium salt are formed. The sodium salt is typically less soluble and is separated at higher temperatures; ammonium chloride is recovered from the filtrate by cooling.

Ammonium chloride is made as a by-product of the classic Solvay process, used to manufacture sodium carbonate. The method involves reaction of ammonia, carbon dioxide, and sodium chloride in water. Sodium bicarbonate precipitates from solution and is recovered by filtration. Ammonium chloride is then crystallized from the filtrate, separated, washed, and dried. The exact proportion of ammonium chloride recovered depends on the relative demands for sodium carbonate and ammonium chloride. If economic conditions require, part of the ammonia can be recovered and returned to the brine-ammoniation step by distillation of the ammonium chloride solution in the presence of lime. The spent calcium chloride liquor, a final product in manufacture of sodium carbonate by the ammonia-soda process, can also be used to obtain ammonium chloride. This liquor is treated with ammonia and carbon dioxide. Calcium carbonate is removed by filtration leaving an ammonium chloride solution.

Ammonium sulfate, a readily available by-product, has been much used to make ammonium chloride by a double decomposition reaction with sodium chloride. The ammonium sulfate and sodium chloride are simultaneously dissolved, preferably in a heel of ammonium chloride solution. The sodium chloride is typically in excess of about 5%. The pasty mixture is kept hot and agitated vigorously. When the mixture is separated by vacuum filtration, the filter and all connections are heated to avoid crust formation. The crystalline sodium sulfate is washed to remove essentially all of the ammonium chloride and the washings recycled to the process. The ammonium chloride filtrate is transferred to acid resistant crystallizing pans, concentrated, and cooled to effect crystallization. The crystalline NH4Cl is washed with water to remove sulfate and dried to yield a product of high purity.

Because of the availability of by-product ammonium salts, the double decomposition routes are usually more favorable economically for ammonium chloride manufacture. However, where surplus hydrogen chloride is available, the direct neutralization process has been used. The reaction is very exothermic and the heat generated is used to evaporate a large part of the water present when aqueous hydrochloric acid is used. Batch or continuous crystallization is then employed to recover the ammonium chloride.

General Manufacturing Information

Computer and Electronic Product Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Fabricated Metal Product Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Primary Metal Manufacturing

Paint and Coating Manufacturing

Not Known or Reasonably Ascertainable

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Wholesale and Retail Trade

Ammonium chloride ((NH4)Cl): ACTIVE

It is not produced for fertilizer in the USA, but from time to time some has been imported from Europe.

Each year, an estimated 35,000 wells are hydraulically-fractured in the U.S. Although the oil and gas extraction industry as a whole has a relatively higher fatality rate compared to most of the U.S. general industry... there is currently no worker injury/illness or fatality data publicly available for hydraulic fracturing or flowback operations. Regardless of the availability of data, more workers are potentially exposed to the hazards created by hydraulic fracturing and flowback operations due to the large increase in the number of these operations in the past decade. /Hydraulic fracturing/

Analytic Laboratory Methods

Nesslerization Method (Direct and Following Distillation) for the Determination of Ammonia Nitrogen. Direct Nesslerization is used for purified drinking waters, natural water, and highly purified wastewater effluents. This colorimetric method is sensitive to 20 ug/L. Interferences such as turbidity, color, and precipitates are corrected through distillation. At ammonia nitrogen concentrations of 200, 800, and 1500 ug/L, relative standard deviation is 38.1, 11.2, and 11.6% respectively and relative error is 0, 0, and 0.6% respectively. /Ammonia nitrogen/

Phenate Method for the Determination of Ammonia Nitrogen. This manual colorimetric technique is used to determine ammonia concentrations in wastewater effluent from 10-500 ug/L. The blue compound, indophenol, is formed by the reaction of ammonia, hypochlorite, and phenol catalyzed by a manganous salt. For ammonia concentrations of 200, 800, and 1500 ug/L, relative standard deviation is 39.2, 15.8, and 26.0% respectively, and relative error is 2.4, 1.5, and 10.0% respectively. /Ammonia nitrogen/

Titrimetric Method for the Determination of Ammonia Nitrogen. This method is applicable to ammonia concentrations in wastewater effluent greater than 5 mg/L. After distillation, the sample is titrated with 0.02 N sulfuric acid until a lavender color forms. For concentrations of 200, 800, and 1500 ug/L, relative standard deviation is 69.8, 28.6, and 21.6% respectively, and relative error is 20.0, 5.0, and 2.6% respectively. /Ammonia nitrogen/

For more Analytic Laboratory Methods (Complete) data for AMMONIUM CHLORIDE (19 total), please visit the HSDB record page.

Storage Conditions

On account of its corrosive nature and its tendency to cake, NH4Cl is best packed in sacks, or in the case of "flowable" goods in big bags, of paper or polyethylene rather than plastic or metal drums.

Ammonium chloride for injection concentrate should be stored at a temperature of 40 °C or less; freezing should be avoided.

Separated from ammonium nitrate, potassium chlorate. Dry.

Interactions

Large doses of ammonium chloride acidify the urine, thus decr the ionization of chlorpropamide (Diabinese) and decr its urinary excretion.

Ammonium chloride tends to render the urine acidic, thereby incr the possibility of aminosalicylic acid crystalluria.

It is proposed that the inhibition of aldosterone by spironolactone may impair the ability of the kidney to secrete hydrogen ions, and in the presence of acidifying doses of ammonium chloride the combination may produce systemic acidosis.

For more Interactions (Complete) data for AMMONIUM CHLORIDE (16 total), please visit the HSDB record page.

Stability Shelf Life

Concentrated solution of ammonium chloride may crystallize when exposed to low temperatures.

May volatize and condense on cool surfaces.

Dates

INVIMA Product Authorization: Pulbronc NF (noscapine/ammonium chloride/fenoterol hydrobromide) oral syrup